5-HT7 vs. 5-HT6 Selectivity Window
JNJ-18038683 demonstrates 10-fold selectivity for the 5-HT7 receptor over the human 5-HT6 receptor, a key off-target within the serotonin receptor family . This quantitative selectivity window is critical, as 5-HT6 receptor antagonism is independently associated with procognitive effects, which could confound the interpretation of in vivo studies where cognitive endpoints are assessed [1]. In contrast, the widely used 5-HT7 antagonist SB-269970 has been reported to exhibit >50-fold selectivity against a broader panel of 5-HT receptors, but its exact selectivity margin for 5-HT6 is not always explicitly quantified as a direct comparator in the same assay system [2].
| Evidence Dimension | Fold-selectivity for 5-HT7 vs. 5-HT6 receptor |
|---|---|
| Target Compound Data | 10-fold selectivity for 5-HT7 over 5-HT6 |
| Comparator Or Baseline | SB-269970 (literature report: >50-fold selectivity over other 5-HT receptors, but 5-HT6-specific fold-selectivity not consistently reported as a primary metric) |
| Quantified Difference | JNJ-18038683's 10-fold window is a defined, lower margin that must be carefully managed in study design to avoid 5-HT6-mediated off-target effects. |
| Conditions | Human recombinant receptors expressed in HEK293 cells; binding assays. |
Why This Matters
This quantitative selectivity margin is essential for calculating appropriate dose ranges in vivo to avoid engagement of 5-HT6 receptors, which would introduce a confounding procognitive signal.
- [1] Bonaventure P, et al. Translational evaluation of JNJ-18038683, a 5-HT7 receptor antagonist, on REM sleep and in major depressive disorder. J Pharmacol Exp Ther. 2012;342(2):429-40. View Source
- [2] MedChemExpress. SB-269970 hydrochloride product page. Accessed 2026. View Source
